2,5-dissubstituídos tiazóis
2,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur-containing ring, specifically a five-membered ring with one sulfur atom and two substituents at positions 2 and 5. These molecules exhibit diverse chemical properties due to their unique structure and functional groups, making them valuable in various applications.
In pharmaceutical research, 2,5-disubstituted thiazoles have attracted significant attention as potential drug candidates owing to their ability to modulate a wide range of biological processes, including antimicrobial, antiviral, and anti-inflammatory activities. Their structural flexibility allows for the incorporation of diverse functional groups, enabling fine-tuning of pharmacological properties.
In material science, these compounds can serve as building blocks for developing novel materials with specific functionalities such as catalytic activity, electronic conductivity, or sensing capabilities. The presence of thiazole rings confers unique chemical and physical properties that are advantageous in the design of advanced materials.
Overall, 2,5-disubstituted thiazoles represent a versatile class of compounds with promising applications across multiple fields, driven by their structural diversity and functional potential.

Estrutura | Nome químico | CAS | MF |
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2-(2-Bromothiazol-5-yl)acetic acid | 1211523-95-3 | C5H4BrNO2S |
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(2-bromo-1,3-thiazol-5-yl)methanamine hydrochloride | 1001413-46-2 | C4H6BrClN2S |
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5-(chloromethyl)-2-methyl-1,3-thiazole | 63140-11-4 | C5H6ClNS |
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2-Methyl-thiazole-5-carbonitrile | 65735-10-6 | C5H4N2S |
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2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde | 921061-16-7 | C11H9NOS |
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5-hydrazinyl-2-methyl-1,3-thiazole | 933696-55-0 | C4H7N3S |
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2-(propan-2-yl)-1,3-thiazol-5-amine | 933683-64-8 | C6H10N2S |
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2-Ethylthiazole-5-carbaldehyde | 933683-87-5 | C6H7NOS |
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3-(2-Aminothiazol-5-yl)propan-1-ol | 1000517-70-3 | C6H10N2OS |
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5-ethyl-1,3-thiazole-2-carbaldehyde | 339989-68-3 | C6H7NOS |
Literatura Relacionada
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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